molecular formula C21H23N3O2S B2599862 N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1291856-03-5

N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2599862
CAS No.: 1291856-03-5
M. Wt: 381.49
InChI Key: IOCBLGMCKHUNHN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with sulfonamide and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-3-pyridinesulfonamide, which is then subjected to a coupling reaction with 4-ethylphenylamine. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere, typically under nitrogen or argon gas, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. Solvent selection is also important, with common choices being dichloromethane or dimethylformamide (DMF) due to their ability to dissolve both reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under the influence of catalysts like aluminum chloride (AlCl3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum chloride as a catalyst in a Friedel-Crafts alkylation or acylation reaction.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

Medically, this compound is studied for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a versatile candidate for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide
  • N-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]pyridine-3-sulfonamide
  • N-(4-bromophenyl)-2-[(4-bromophenyl)amino]pyridine-3-sulfonamide

Uniqueness

N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of ethyl groups on the phenyl rings, which can influence its physical and chemical properties. These ethyl groups may enhance the compound’s lipophilicity, affecting its solubility and bioavailability compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-ethylanilino)-N-(4-ethylphenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-16-7-11-18(12-8-16)23-21-20(6-5-15-22-21)27(25,26)24-19-13-9-17(4-2)10-14-19/h5-15,24H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCBLGMCKHUNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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